molecular formula C14H28O2 B14320094 2-[(3-Ethylheptan-3-YL)oxy]oxane CAS No. 112150-41-1

2-[(3-Ethylheptan-3-YL)oxy]oxane

Cat. No.: B14320094
CAS No.: 112150-41-1
M. Wt: 228.37 g/mol
InChI Key: BSHRNWKTMPQSMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethylheptan-3-YL)oxy]oxane typically involves the reaction of 3-ethylheptanol with oxirane under acidic or basic conditions. The reaction proceeds via the nucleophilic attack of the hydroxyl group on the oxirane ring, leading to the formation of the ether linkage . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity . The product is typically purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethylheptan-3-YL)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-[(3-Ethylheptan-3-YL)oxy]oxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Ethylheptan-3-YL)oxy]oxane involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound can modulate the activity of enzymes or receptors by binding to their active sites, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylheptan-3-YL)oxy]oxane
  • 2-[(3-Propylheptan-3-YL)oxy]oxane
  • 2-[(3-Butylheptan-3-YL)oxy]oxane

Uniqueness

2-[(3-Ethylheptan-3-YL)oxy]oxane is unique due to its specific ethylheptane group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

112150-41-1

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-(3-ethylheptan-3-yloxy)oxane

InChI

InChI=1S/C14H28O2/c1-4-7-11-14(5-2,6-3)16-13-10-8-9-12-15-13/h13H,4-12H2,1-3H3

InChI Key

BSHRNWKTMPQSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC)OC1CCCCO1

Origin of Product

United States

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